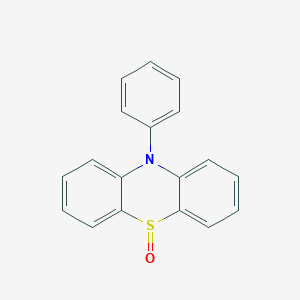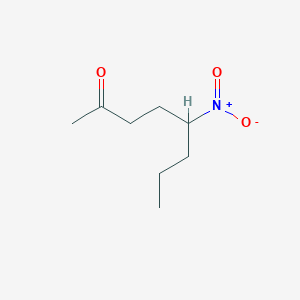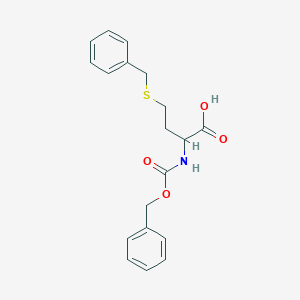
10-Phenylphenothiazine-5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Phenylphenothiazine-5-oxide is a chemical compound with the molecular formula C18H13NOS and a molecular weight of 291.374 g/mol . It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenothiazine core with a phenyl group at the 10th position and an oxide group at the 5th position.
Preparation Methods
The synthesis of 10-Phenylphenothiazine-5-oxide can be achieved through several methods. One common approach involves the oxidation of 10-Phenylphenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
10-Phenylphenothiazine-5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like sodium borohydride.
Scientific Research Applications
10-Phenylphenothiazine-5-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-Phenylphenothiazine-5-oxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological and chemical systems . Its unique structure allows it to participate in charge transfer processes, making it an effective catalyst in photochemical and electrochemical reactions .
Comparison with Similar Compounds
10-Phenylphenothiazine-5-oxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine-5-oxide: Lacks the phenyl group at the 10th position, resulting in different chemical and physical properties.
10-Octadecylphenothiazine-5-oxide: Contains a long alkyl chain at the 10th position, which affects its solubility and reactivity.
10-Ethyl-3-nitrophenothiazine-5-oxide: Has an ethyl group and a nitro group, leading to distinct electronic and steric effects
Properties
CAS No. |
23099-78-7 |
|---|---|
Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H13NOS/c20-21-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13H |
InChI Key |
JFDZDXBCWUUFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)



![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

